molecular formula C17H15F3O B3024261 4-Tert-butyl-3',4',5'-trifluorobenzophenone CAS No. 951888-54-3

4-Tert-butyl-3',4',5'-trifluorobenzophenone

Cat. No. B3024261
CAS RN: 951888-54-3
M. Wt: 292.29 g/mol
InChI Key: FMHSSWRKFUEMHN-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’,4’,5’-trifluorobenzophenone is an organic compound . It is used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin . It is also used to control molecular weight by limiting chain growth .


Synthesis Analysis

4-Tert-butyl-3’,4’,5’-trifluorobenzophenone can be prepared by acid-catalyzed alkylation of phenol with isobutene . It can also be produced by diverse transalkylation reactions .


Molecular Structure Analysis

The molecular formula of 4-Tert-butyl-3’,4’,5’-trifluorobenzophenone is C17H15F3O . Its molecular weight is 292.30 .


Chemical Reactions Analysis

4-Tert-butyl-3’,4’,5’-trifluorobenzophenone is monofunctional and so in polymer science terms, bisphenol A is a polymer chain extender but 4-tert-butylphenol is a chain stopper or sometimes called endcapper . It has an OH group and so it may be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether which is used in epoxy resin chemistry .

Scientific Research Applications

Environmental Occurrence and Fate

Synthetic phenolic antioxidants (SPAs), including substances similar to 4-Tert-butyl-3',4',5'-trifluorobenzophenone, are widely used in industrial and commercial products to retard oxidative reactions and extend shelf life. These compounds have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products. Toxicity studies indicate that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic, highlighting the need for future research on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Environmental Water Pollution and Ecotoxicity

Compounds like 4-tert-Octylphenol, a degradation product of non-ionic surfactants and a raw material for industrial applications, have been identified in all environmental compartments, including indoor air and surface waters. Despite being biodegradable, their degradation products are often more toxic than the parent compound. The pollutant's endocrine interference has been documented, although more research is needed to fully understand its toxicity and effective removal techniques (Olaniyan et al., 2020).

Synthetic Applications

Research on synthetic applications of phenolic compounds, including those similar to 4-Tert-butyl-3',4',5'-trifluorobenzophenone, has shown their utility in various organic synthesis processes. For example, metal cation-exchanged clays have been used as catalysts for aromatic alkylation, demonstrating the potential for selective organic synthesis and highlighting the importance of continued research in this area to enhance synthetic methodologies (Tateiwa & Uemura, 1997).

Safety and Hazards

4-Tert-butyl-3’,4’,5’-trifluorobenzophenone causes skin irritation and serious eye damage . It is also suspected of damaging fertility . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(4-tert-butylphenyl)-(3,4,5-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-17(2,3)12-6-4-10(5-7-12)16(21)11-8-13(18)15(20)14(19)9-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHSSWRKFUEMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171509
Record name Methanone, [4-(1,1-dimethylethyl)phenyl](3,4,5-trifluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-3',4',5'-trifluorobenzophenone

CAS RN

951888-54-3
Record name Methanone, [4-(1,1-dimethylethyl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-(1,1-dimethylethyl)phenyl](3,4,5-trifluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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